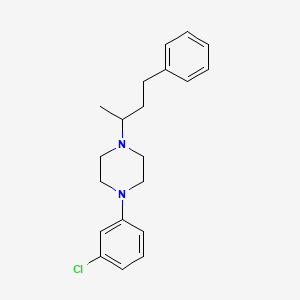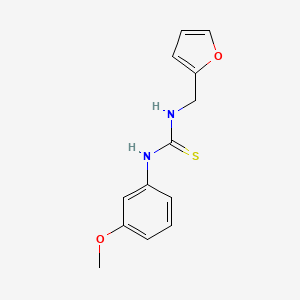![molecular formula C24H28ClNO B4973362 N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4973362.png)
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, also known as Venlafaxine, is an antidepressant drug that belongs to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs). It is used to treat major depressive disorder, anxiety disorders, and panic disorder.
Mécanisme D'action
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine works by inhibiting the reuptake of both serotonin and norepinephrine, which increases the concentration of these neurotransmitters in the brain. This leads to an improvement in mood and a reduction in anxiety symptoms. N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine also has a weak affinity for dopamine reuptake inhibition.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has also been shown to decrease the levels of pro-inflammatory cytokines, which are associated with depression and anxiety. In addition, N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been found to increase heart rate and blood pressure, which can be a concern for patients with cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has several advantages for lab experiments. It has a relatively short half-life, which allows for rapid clearance from the body and minimizes the risk of accumulation. It also has a low potential for drug-drug interactions, which makes it a good candidate for combination therapy. However, N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has some limitations in lab experiments. It can be difficult to administer accurately due to its low solubility in water. In addition, it can be challenging to measure the levels of N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine and its metabolites in biological samples due to their low concentrations.
Orientations Futures
There are several future directions for research on N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine. One area of interest is the development of more selective SNRIs that have fewer side effects. Another area of research is the investigation of N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine's potential use in the treatment of post-traumatic stress disorder (PTSD). Additionally, there is a need for more studies on the long-term effects of N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine on cognitive function and cardiovascular health. Finally, there is a growing interest in the use of N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine as an adjunct therapy for cancer treatment, as it has been shown to have anti-tumor properties in preclinical studies.
Conclusion:
In conclusion, N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine is an important antidepressant drug that has been extensively studied for its efficacy in treating depression and anxiety disorders. It has a complex mechanism of action and a number of biochemical and physiological effects. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine, including the development of more selective SNRIs and the investigation of its potential use in the treatment of PTSD and cancer.
Méthodes De Synthèse
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine can be synthesized through a multi-step process. The first step involves the condensation of 4-chlorobenzyl chloride and phenylmagnesium bromide, followed by the reaction with 4-methyl-4-(5-methyl-2-furyl)-2-pentanone. The resulting product is then reduced with lithium aluminum hydride to obtain N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been extensively studied for its efficacy in treating depression and anxiety disorders. It has also been investigated for its potential use in the treatment of neuropathic pain, migraine, and hot flashes in menopausal women. In addition, N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine has been studied for its effects on cognitive function, sleep, and sexual dysfunction.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-4-methyl-4-(5-methylfuran-2-yl)pentan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28ClNO/c1-17(16-24(3,4)22-15-10-18(2)27-22)26-23(19-8-6-5-7-9-19)20-11-13-21(25)14-12-20/h5-15,17,23,26H,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWJTBVNRYFAAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)(C)CC(C)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)(phenyl)methyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4973283.png)
![methyl [3-(4-nitrophenyl)-1-adamantyl]acetate](/img/structure/B4973290.png)
![(2-allyl-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B4973302.png)
![7-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4973308.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-iodobenzamide](/img/structure/B4973312.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4973326.png)
![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B4973349.png)
![2,4-dichloro-N-[4-({[(1-phenylcyclopropyl)methyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4973357.png)
![3-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4973364.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4973369.png)
![N-[2-(methylthio)ethyl]-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4973377.png)
![1-{2-[2-(2-naphthyloxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4973384.png)